

4-Chloro-1-butanol structural formula and molecular weight

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Compound of Interest

Compound Name: 4-Chloro-1-butanol

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An In-depth Technical Guide to 4-Chloro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **4-Chloro-1-butanol**, with a focus on its structural formula and molecular weight. This information is critical for its application in organic synthesis and for its identification as a potential genotoxic impurity in pharmaceutical ingredients.

Quantitative Data Summary

The key physicochemical properties of **4-Chloro-1-butanol** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C4H9ClO[1][2][3][4]
Molecular Weight	108.57 g/mol [1][2][3][5][6]
IUPAC Name	4-chlorobutan-1-ol[1]
CAS Number	928-51-8[2][7]
Density	1.088 g/mL at 25 °C[3][6]
Boiling Point	84-85 °C at 16 mmHg[3][6]
Refractive Index	n _{20/D} 1.453[3][6]
SMILES	OCCCCI[6][8]
InChIKey	HXHGULXINZUGJX-UHFFFAOYSA-N[7][8]

Structural Information

4-Chloro-1-butanol is a primary alcohol and an organochlorine compound. It is structurally defined as butan-1-ol with a chlorine atom substituted at the 4th position[1][4].

Caption: Structural formula of **4-Chloro-1-butanol**.

Experimental Protocols

Detailed experimental protocols for specific reactions involving **4-Chloro-1-butanol** are highly dependent on the nature of the synthesis or analysis being performed. However, a general application is its use as an internal standard in the analysis of genotoxic impurities in active pharmaceutical ingredients by GC-MS.

General Protocol for GC-MS Analysis:

- **Standard Preparation:** A stock solution of **4-Chloro-1-butanol** is prepared in a suitable solvent (e.g., methanol, chloroform, or dimethyl sulfoxide) at a known concentration.
- **Sample Preparation:** The active pharmaceutical ingredient (API) is dissolved in a suitable solvent, and a known amount of the **4-Chloro-1-butanol** internal standard solution is added.

- **GC-MS Conditions:** The sample is injected into a gas chromatograph coupled with a mass spectrometer. The specific column, temperature program, and mass spectrometry parameters would be optimized for the specific API and potential impurities being analyzed.
- **Quantification:** The concentration of any genotoxic impurities is determined by comparing their peak areas to the peak area of the **4-Chloro-1-butanol** internal standard.

Note: This is a generalized protocol. Specific parameters must be validated for each unique analytical method.

Applications in Research and Development

4-Chloro-1-butanol serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a chloro and a hydroxyl group, allows for a variety of chemical transformations. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals[5]. For instance, it can undergo nucleophilic substitution reactions at the carbon bearing the chlorine atom, or the hydroxyl group can be involved in esterification or etherification reactions.

As an alkylating agent, **4-Chloro-1-butanol** is also recognized as a potential genotoxic impurity in pharmaceutical products[6]. Therefore, sensitive analytical methods are required for its detection and quantification in drug substances and products.

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